2-Hydroxyflavanone chemical structure and properties
2-Hydroxyflavanone chemical structure and properties
An In-Depth Technical Guide to 2'-Hydroxyflavanone: From Synthesis to Biological Function
Abstract: 2'-Hydroxyflavanone (2HF) is a naturally occurring flavonoid predominantly found in citrus fruits, belonging to the flavanone subclass. Characterized by a hydroxyl group on the 2' position of its B-ring, this molecule has garnered significant scientific interest due to its broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and analgesic properties. Its unique structure facilitates interactions with a multitude of cellular targets, making it a compelling lead compound for drug discovery and development. This technical guide provides a comprehensive overview of 2'-Hydroxyflavanone, covering its chemical structure, physicochemical properties, synthesis and purification protocols, detailed spectral analysis, and a thorough examination of its mechanisms of action in key therapeutic areas. This document is intended for researchers, chemists, and drug development professionals seeking a detailed, practical understanding of this promising bioactive compound.
Molecular and Physicochemical Profile
2'-Hydroxyflavanone is structurally defined by a C6-C3-C6 skeleton, consisting of two benzene rings (A and B) connected by a three-carbon heterocyclic pyranone ring (C). The defining feature is the hydroxyl group at the C2' position of the B-ring, which is crucial for its biological activity.
Chemical Structure and Identifiers
The fundamental structural and identifying information for 2'-Hydroxyflavanone is summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | 2-(2-hydroxyphenyl)-2,3-dihydrochromen-4-one | [1] |
| CAS Number | 17348-76-4 | [1][2] |
| Molecular Formula | C₁₅H₁₂O₃ | [1][2] |
| Molecular Weight | 240.25 g/mol | [1][2] |
| Appearance | Light yellow to orange crystalline powder | [3] |
| Melting Point | 164 - 168 °C | [3] |
| InChI Key | KZKWCKFDCPVDFJ-UHFFFAOYSA-N | [1] |
| SMILES | C1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3O | [1] |
Solubility and Storage
Qualitative and quantitative solubility data are critical for experimental design, from in vitro assays to formulation development.
-
High Solubility: 2'-Hydroxyflavanone is readily soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, methanol, acetone, ethyl acetate, and chloroform.[2][4] A stock solution in DMSO can be prepared at a concentration of up to 25 mg/mL.[5]
-
Limited Solubility: It exhibits poor solubility in water and non-polar solvents like petroleum ether.[4]
-
Storage: For long-term preservation of its integrity, 2'-Hydroxyflavanone should be stored as a solid powder at -20°C for up to 3 years.[5] In solvent, it should be stored at -80°C for up to one year.[5]
Synthesis and Purification
The most prevalent and efficient synthesis of 2'-Hydroxyflavanone involves a two-step process: the Claisen-Schmidt condensation to form a chalcone intermediate, followed by an intramolecular cyclization. This approach allows for high yields and purity.
Synthesis Workflow
Caption: Workflow for the synthesis of 2'-Hydroxyflavanone.
Detailed Experimental Protocol
This protocol describes the synthesis of 2'-Hydroxyflavanone from 2'-hydroxyacetophenone and 2-hydroxybenzaldehyde. The causality behind this choice is the ready availability of starting materials and the high-yield nature of the acid-catalyzed cyclization of the resulting chalcone.
Part A: Synthesis of 2',2-Dihydroxychalcone
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 2'-hydroxyacetophenone (10 mmol) and 2-hydroxybenzaldehyde (10 mmol) in 50 mL of ethanol. Stir the solution at room temperature until all solids are dissolved.
-
Base Addition: While stirring, slowly add an aqueous solution of 40% NaOH (2-3 equivalents) dropwise. The addition of a strong base deprotonates the acetophenone, forming an enolate that attacks the aldehyde carbonyl. The solution will typically turn a deep red or orange color, indicating chalcone formation.
-
Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 3:7 v/v). The reaction is typically complete within 2-4 hours at room temperature.
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing 200 mL of cold water and ice. Acidify the solution by slowly adding concentrated HCl until the pH is ~2-3. This protonates the phenoxide and precipitates the chalcone product.
-
Purification: Collect the yellow precipitate by vacuum filtration and wash thoroughly with cold deionized water. The crude product can be purified by recrystallization from ethanol to yield pure 2',2-dihydroxychalcone.
Part B: Cyclization to 2'-Hydroxyflavanone
-
Reaction Setup: Dissolve the purified 2',2-dihydroxychalcone (5 mmol) in 50 mL of methanol in a 100 mL round-bottom flask.
-
Acid Catalysis: Add a few drops of concentrated sulfuric acid (H₂SO₄) to the solution. The acid catalyzes an intramolecular Michael addition, where the 2'-hydroxyl group attacks the β-carbon of the α,β-unsaturated ketone system, leading to the formation of the flavanone C-ring.
-
Reflux: Heat the reaction mixture to reflux (approximately 65°C) for 4-6 hours. Monitor the disappearance of the chalcone spot and the appearance of the flavanone spot by TLC.
-
Isolation and Purification: After cooling to room temperature, reduce the solvent volume using a rotary evaporator. Add 100 mL of cold water to precipitate the crude 2'-Hydroxyflavanone. Collect the solid by vacuum filtration, wash with water, and dry.
-
Final Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to obtain the final product as a light yellow powder.
Spectroscopic and Crystallographic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the flavanone core. The diastereotopic protons at C3 will appear as two distinct signals, typically as doublets of doublets. The proton at C2, adjacent to the B-ring, will also be a doublet of doublets. Aromatic protons will resonate in the downfield region (6.8-8.0 ppm).
-
¹³C NMR: The carbon spectrum will be characterized by a signal for the carbonyl carbon (C4) significantly downfield (~190-195 ppm). The C2 and C3 carbons will appear in the aliphatic region, while the remaining aromatic carbons will resonate between ~115 and 165 ppm.
Table of Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆):
| Position | Expected ¹H Shift (ppm), Multiplicity, J (Hz) | Expected ¹³C Shift (ppm) | Rationale |
| 2 | ~5.6 (dd, J ≈ 12, 3 Hz) | ~78-80 | Oxygenated chiral center adjacent to an aromatic ring. |
| 3ax | ~2.8 (dd, J ≈ 17, 3 Hz) | ~43-45 | Aliphatic CH₂, adjacent to a chiral center and carbonyl group. Axial proton is typically upfield. |
| 3eq | ~3.2 (dd, J ≈ 17, 12 Hz) | (see 3ax) | Equatorial proton is typically downfield due to deshielding by the carbonyl group. |
| 4 | - | ~192-194 | Carbonyl carbon, highly deshielded. |
| 5 | ~7.9 (dd, J ≈ 8, 1.5 Hz) | ~127-129 | Aromatic proton ortho to the carbonyl group. |
| 6 | ~7.1 (ddd, J ≈ 8, 7, 1.5 Hz) | ~121-123 | Aromatic proton meta to carbonyl, ortho to H-5 and H-7. |
| 7 | ~7.6 (ddd, J ≈ 8, 7, 1.5 Hz) | ~136-138 | Aromatic proton para to carbonyl, deshielded by resonance. |
| 8 | ~7.0 (d, J ≈ 8 Hz) | ~118-120 | Aromatic proton ortho to the ring oxygen. |
| 4a | - | ~161-163 | Quaternary carbon attached to oxygen. |
| 8a | - | ~121-123 | Quaternary carbon at the ring junction. |
| 1' | - | ~155-157 | Quaternary aromatic carbon attached to the hydroxyl group. |
| 2'-OH | ~9.5-10.0 (s, br) | - | Phenolic proton, chemical shift is concentration and solvent dependent. |
| 3' | ~7.2 (ddd, J ≈ 8, 7, 1.5 Hz) | ~129-131 | Aromatic proton. |
| 4' | ~6.9 (ddd, J ≈ 8, 7, 1.5 Hz) | ~119-121 | Aromatic proton. |
| 5' | ~7.2 (ddd, J ≈ 8, 7, 1.5 Hz) | ~127-129 | Aromatic proton. |
| 6' | ~6.9 (d, J ≈ 8 Hz) | ~115-117 | Aromatic proton ortho to the point of attachment to C2. |
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups.
Table of Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| ~3300 - 3500 | Strong, Broad | O-H stretch | Phenolic hydroxyl group |
| ~3000 - 3100 | Medium | C-H stretch | Aromatic C-H |
| ~2850 - 2960 | Weak | C-H stretch | Aliphatic C-H (C3) |
| ~1670 - 1690 | Strong | C=O stretch | Flavanone carbonyl |
| ~1580 - 1610 | Medium-Strong | C=C stretch | Aromatic ring |
| ~1200 - 1300 | Strong | C-O stretch | Aryl ether (ring oxygen) |
| ~1100 - 1200 | Strong | C-O stretch | Phenol |
Mass Spectrometry
In electrospray ionization (ESI) mass spectrometry, 2'-Hydroxyflavanone is readily detected.
-
Negative Mode (ESI-): The most common observation is the deprotonated molecule [M-H]⁻ at m/z 239.0. Common fragments observed in MS/MS experiments include m/z 119.0 and 93.0, corresponding to fragments of the B-ring.[6][7]
-
Positive Mode (ESI+): The protonated molecule [M+H]⁺ can be observed at m/z 241.1.
X-ray Crystallography
The solid-state structure of 2'-Hydroxyflavanone has been determined by single-crystal X-ray diffraction. This analysis provides definitive proof of its constitution and conformation.
-
Crystal System: Monoclinic
-
Space Group: C12/c1
-
Cell Parameters: a = 24.021 Å, b = 4.978 Å, c = 20.996 Å, β = 112.69°
-
Key Structural Feature: The phenyl B-ring adopts an equatorial position relative to the pyranone C-ring. The dihedral angle between the plane of the chromone system and the phenyl B-ring is approximately 88.9°.
Biological Activity and Mechanisms of Action
2'-Hydroxyflavanone exerts pleiotropic effects on multiple cellular pathways, which underlies its therapeutic potential, particularly in oncology. Its activity stems from its ability to modulate signaling cascades involved in cell proliferation, apoptosis, angiogenesis, and inflammation.
Anticancer Activity
2HF has demonstrated efficacy against various cancers, including renal, lung, breast, and prostate cancer.[6]
-
Mechanism: A primary mechanism is the inhibition of the Ral-interacting protein (RLIP76), a key transporter for glutathione-electrophile conjugates.[8] Inhibition of RLIP76 leads to an accumulation of cytotoxic waste products within cancer cells, triggering apoptosis. Furthermore, 2HF suppresses crucial oncogenic signaling pathways including PI3K/Akt and STAT3.[6][9] By downregulating these pathways, 2HF inhibits cell proliferation, survival, and angiogenesis.
-
Epithelial-Mesenchymal Transition (EMT): 2HF has been shown to inhibit EMT, a process critical for metastasis. It achieves this by increasing the expression of E-cadherin while decreasing mesenchymal markers like vimentin and fibronectin.[8]
Caption: Major signaling pathways modulated by 2'-Hydroxyflavanone.
Anti-inflammatory and Analgesic Activity
2HF exhibits significant anti-inflammatory and pain-relieving properties.
-
Mechanism: The anti-inflammatory effects are mediated by the inhibition of pro-inflammatory cytokines.[1] Its analgesic (pain-reducing) effects have been demonstrated in various rodent models and appear to involve both opioidergic and GABAergic signaling pathways, suggesting a multi-faceted approach to pain management.[10][11]
Chemical Stability and Degradation
Understanding the chemical stability of 2'-Hydroxyflavanone is crucial for its handling, formulation, and interpretation of experimental results. Flavonoids are susceptible to degradation under certain conditions.
-
pH Sensitivity: Flavanones are generally stable under acidic conditions. However, under neutral and particularly alkaline (basic) conditions, they can undergo ring-opening of the C-ring to form the corresponding chalcone.[12] This transformation can be readily monitored by HPLC, as the more polar chalcone typically has a longer retention time on a reverse-phase column.
-
Other Factors: Like many phenolic compounds, 2'-Hydroxyflavanone may be susceptible to degradation from prolonged exposure to light (photodegradation) and oxygen (oxidative degradation). The presence of trace metal ions can also catalyze degradation.[12]
Protocol for Forced Degradation Study
A forced degradation study is essential for developing a stability-indicating analytical method. This protocol provides a framework for assessing the stability of 2'-Hydroxyflavanone.
-
Stock Solution Preparation: Prepare a stock solution of 2'-Hydroxyflavanone at 1 mg/mL in methanol.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 9 mL of 0.1 N HCl.
-
Incubate at 80°C.
-
Withdraw aliquots at time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize with an equivalent amount of 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 9 mL of 0.1 N NaOH.
-
Incubate at room temperature.
-
Withdraw aliquots at time points (e.g., 0, 1, 2, 4, 8 hours). Note: Degradation is typically faster in base.
-
Neutralize with an equivalent amount of 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature, protected from light.
-
Withdraw aliquots at various time points over 24 hours.
-
-
Photostability:
-
Expose a solution of 2'-Hydroxyflavanone (in a transparent container) to a light source compliant with ICH guidelines (e.g., cool white fluorescent and near-ultraviolet lamp).
-
Simultaneously, keep a control sample protected from light.
-
Analyze samples at appropriate time intervals.
-
-
Analysis: Analyze all stressed and control samples using a validated HPLC method to quantify the parent compound and detect any degradation products.
Analytical Methodologies
A robust and validated analytical method is required for the accurate quantification of 2'-Hydroxyflavanone in various matrices, from reaction mixtures to biological samples.
HPLC-MS/MS Method for Quantification in Blood
The following method has been validated for the determination of 2HF in mouse blood and is suitable for pharmacokinetic studies.[6][7]
-
Instrumentation: HPLC system coupled with a triple quadrupole mass spectrometer.
-
Column: C18 column (e.g., 5 µm, 150 mm × 4.6 mm).
-
Mobile Phase: Isocratic mixture of water with 0.1% formic acid, acetonitrile, and methanol (35:52:13 v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Electrospray ionization in negative mode (ESI-).
-
MRM Transitions:
-
2'-Hydroxyflavanone: m/z 239.0 → 119.0 (quantifier) and m/z 239.0 → 93.0 (qualifier).
-
Internal Standard (Naringenin): m/z 270.9 → 151.0 (quantifier).
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 50 µL blood sample, add the internal standard solution.
-
Add an extraction solvent (e.g., ethyl acetate).
-
Vortex vigorously to mix.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
References
-
Gervazoni, L. G., de Oliveira, L. F. S., de Souza, A. C. Z., et al. (2022). Analysis of 2′-hydroxyflavanone (2HF) in mouse whole blood by HPLC–MS/MS for the determination of pharmacokinetic parameters. Frontiers in Chemistry, 10, 931753. [Link]
-
Shabir, S., Singh, S. K., & Singh, M. P. (2022). 2′-Hydroxyflavanone: A Bioactive Compound That Protects against Cancers. Applied Sciences, 12(19), 9543. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 176925, 2'-Hydroxyflavanone. Retrieved from [Link]
-
Gervazoni, L. G., de Oliveira, L. F. S., de Souza, A. C. Z., et al. (2022). Analysis of 2′-hydroxyflavanone (2HF) in mouse whole blood by HPLC–MS/MS for the determination of pharmacokinetic parameters. [PMC version]. [Link]
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Nagaprashantha, L. D., Singhal, J., Awasthi, S., & Singhal, S. S. (2018). Anticancer activity of 2'-hydroxyflavanone towards lung cancer. Oncotarget, 9(77), 34496–34510. [Link]
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Nagaprashantha, L. D., Vatsyayan, R., Singhal, J., et al. (2011). 2'-Hydroxyflavanone: A novel strategy for targeting breast cancer. Breast Cancer Research and Treatment, 128(2), 361–373. [Link]
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Ullah, H., Khan, A., Shah, M., et al. (2022). Efficacy of 2-Hydroxyflavanone in Rodent Models of Pain and Inflammation: Involvement of Opioidergic and GABAergic Anti-Nociceptive Mechanisms. Molecules, 27(17), 5529. [Link]
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Shoja, M., & Samuel, K. (1999). Crystal structure of 2'-hydroxyflavanone, C15H12O3. Zeitschrift für Kristallographie - New Crystal Structures, 214(1-4), 239-240. [Link]
-
Bajracharya, G. (2024). Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization of 2'-Hydroxychalcones Using Acetic Acid. Journal of Nepal Chemical Society, 44(1), 142-151. [Link]
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Ullah, H., Khan, A., Shah, M., et al. (2022). Efficacy of 2-Hydroxyflavanone in Rodent Models of Pain and Inflammation: Involvement of Opioidergic and GABAergic Anti-Nociceptive Mechanisms. [PMC version]. [Link]
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